((2-(Bromomethyl)butoxy)methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2-(Bromomethyl)butoxy)methyl)benzene is an organic compound with the molecular formula C₁₂H₁₇BrO and a molecular weight of 257.17 g/mol . This compound is characterized by a benzene ring substituted with a bromomethyl group and a butoxy group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2-(Bromomethyl)butoxy)methyl)benzene typically involves the reaction of benzyl alcohol with 2-bromobutane under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common practices to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
((2-(Bromomethyl)butoxy)methyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Major Products
Nucleophilic Substitution: The major products are substituted benzyl derivatives.
Oxidation: The major products include benzyl alcohols and benzoic acids.
Reduction: The major product is methylbenzene.
Scientific Research Applications
((2-(Bromomethyl)butoxy)methyl)benzene has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of biologically active molecules with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ((2-(Bromomethyl)butoxy)methyl)benzene involves its ability to undergo nucleophilic substitution reactions, which allows it to interact with various biological molecules. The bromomethyl group acts as an electrophilic center, making it susceptible to attack by nucleophiles. This property is exploited in the design of enzyme inhibitors and other biologically active compounds .
Comparison with Similar Compounds
Similar Compounds
Benzyl bromide: Similar in structure but lacks the butoxy group.
Butyl benzene: Similar in structure but lacks the bromomethyl group.
Benzyl alcohol: Similar in structure but has a hydroxyl group instead of a bromomethyl group.
Uniqueness
((2-(Bromomethyl)butoxy)methyl)benzene is unique due to the presence of both a bromomethyl group and a butoxy group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-(bromomethyl)butoxymethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO/c1-2-11(8-13)9-14-10-12-6-4-3-5-7-12/h3-7,11H,2,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWPQGNDYBZNAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COCC1=CC=CC=C1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.